molecular formula C12H9N3O2 B3345205 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- CAS No. 102207-02-3

9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-

Cat. No.: B3345205
CAS No.: 102207-02-3
M. Wt: 227.22 g/mol
InChI Key: VTCFRLVPCJMFDM-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-: is a heterocyclic aromatic organic compound. It belongs to the class of beta-carbolines, which are known for their diverse biological activities. The compound has a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- typically involves the nitration of 1-methyl-9H-pyrido(3,4-b)indole. One common method is the reaction of 1-methyl-9H-pyrido(3,4-b)indole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The presence of the nitro group at the 8-position in 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- imparts unique chemical and biological properties. This positional isomerism can significantly affect the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

1-methyl-8-nitro-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-11-9(5-6-13-7)8-3-2-4-10(15(16)17)12(8)14-11/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFRLVPCJMFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144768
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102207-02-3
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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